4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common approach is the condensation reaction between 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4-bromo-2-chlorophenol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chlorophenol
- 2-chloro-4-bromophenol
- 2-bromo-4-chlorophenol
Uniqueness
4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H10BrCl3N2O2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H10BrCl3N2O2/c21-12-5-11(19(27)16(24)7-12)9-25-13-2-4-18-17(8-13)26-20(28-18)10-1-3-14(22)15(23)6-10/h1-9,27H |
InChI Key |
YYOANSIXROATKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O)Cl)Cl |
Origin of Product |
United States |
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